molecular formula C20H24ClNO2S B14687537 Pyridine, 1,2,3,6-tetrahydro-4-phenyl-1-(3-(phenylsulfonyl)propyl)-, monohydrochloride CAS No. 35583-78-9

Pyridine, 1,2,3,6-tetrahydro-4-phenyl-1-(3-(phenylsulfonyl)propyl)-, monohydrochloride

Cat. No.: B14687537
CAS No.: 35583-78-9
M. Wt: 377.9 g/mol
InChI Key: FIAKIQWRSCZXAU-UHFFFAOYSA-N
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Description

Pyridine, 1,2,3,6-tetrahydro-4-phenyl-1-(3-(phenylsulfonyl)propyl)-, monohydrochloride is a complex organic compound with a unique structure that includes a pyridine ring, a phenyl group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 1,2,3,6-tetrahydro-4-phenyl-1-(3-(phenylsulfonyl)propyl)-, monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-phenylpyridine with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 1,2,3,6-tetrahydro-4-phenyl-1-(3-(phenylsulfonyl)propyl)-, monohydrochloride undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted pyridine derivatives. These products have various applications in chemical synthesis and pharmaceutical development .

Scientific Research Applications

Pyridine, 1,2,3,6-tetrahydro-4-phenyl-1-(3-(phenylsulfonyl)propyl)-, monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-4-phenyl-1-(3-(phenylsulfonyl)propyl)-, monohydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 1,2,3,6-tetrahydro-4-phenyl-1-(3-(phenylsulfonyl)propyl)-, monohydrochloride is unique due to the presence of both a sulfonyl group and a phenyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

35583-78-9

Molecular Formula

C20H24ClNO2S

Molecular Weight

377.9 g/mol

IUPAC Name

1-[3-(benzenesulfonyl)propyl]-4-phenyl-3,6-dihydro-2H-pyridine;hydrochloride

InChI

InChI=1S/C20H23NO2S.ClH/c22-24(23,20-10-5-2-6-11-20)17-7-14-21-15-12-19(13-16-21)18-8-3-1-4-9-18;/h1-6,8-12H,7,13-17H2;1H

InChI Key

FIAKIQWRSCZXAU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)CCCS(=O)(=O)C3=CC=CC=C3.Cl

Origin of Product

United States

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